molecular formula C7H4F3NO4S B15292650 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene

1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene

Katalognummer: B15292650
Molekulargewicht: 255.17 g/mol
InChI-Schlüssel: LNIDDFLKVTWUHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene is a chemical compound characterized by the presence of difluoromethylsulfonyl, fluoro, and nitro functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluorobenzene to introduce the nitro group, followed by sulfonylation with difluoromethylsulfonyl chloride. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can participate in redox reactions, influencing cellular processes. The fluoro group can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Trifluoromethylsulfonyl)-4-fluoro-2-nitrobenzene
  • 1-(Difluoromethylsulfonyl)-4-chloro-2-nitrobenzene
  • 1-(Difluoromethylsulfonyl)-4-fluoro-2-aminobenzene

Uniqueness: 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoromethylsulfonyl and nitro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C7H4F3NO4S

Molekulargewicht

255.17 g/mol

IUPAC-Name

1-(difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4F3NO4S/c8-4-1-2-6(5(3-4)11(12)13)16(14,15)7(9)10/h1-3,7H

InChI-Schlüssel

LNIDDFLKVTWUHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.